molecular formula C21H20ClN3OS B2653847 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207036-02-9

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2653847
CAS RN: 1207036-02-9
M. Wt: 397.92
InChI Key: QPGUJOSDSRWGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20ClN3OS and its molecular weight is 397.92. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of derivatives related to the given compound often involves innovative methodologies to create molecules with significant chemical properties. For instance, the work by Volpi et al. (2017) on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrates the potential of similar compounds in producing materials with large Stokes' shift, which is crucial for the development of luminescent materials. These compounds exhibited remarkable optical properties, including absorption and fluorescence spectra with significant Stokes' shift, indicating their potential in material science applications (Volpi et al., 2017).

Biological Applications

The compound and its related derivatives have shown potential in biological applications, such as antimicrobial and antiviral activities. A study by Attaby et al. (2006) synthesized heterocyclic compounds with significant antiviral activities, showcasing the versatility of these molecules in pharmaceutical research (Attaby et al., 2006). Similarly, novel pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial activities, demonstrating the compound's potential as a basis for developing new therapeutic agents (Ravula et al., 2016).

Catalytic Applications

In the realm of catalysis, compounds with imidazole cores have been utilized for facilitating chemical reactions. For example, Li et al. (2018) explored the use of Ruthenium(II)-NNN pincer complexes for the coupling of aromatic diamines and alcohols, indicating the compound's utility in synthetic chemistry and catalysis (Li et al., 2018).

Anticholinesterase and Antimicrobial Activities

The evaluation of anticholinesterase activities of tetrazole derivatives related to the compound revealed significant biological potential, highlighting the importance of structural modifications for enhancing biological activities (Mohsen et al., 2014). Additionally, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and their antimicrobial activities against various bacterial and fungal strains further emphasize the compound's relevance in the development of new antimicrobial agents (Nural et al., 2018).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c22-17-9-6-10-18(13-17)25-19(16-7-2-1-3-8-16)14-23-21(25)27-15-20(26)24-11-4-5-12-24/h1-3,6-10,13-14H,4-5,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGUJOSDSRWGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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